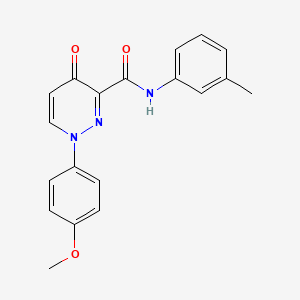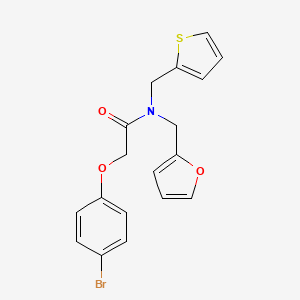
1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring, methoxyphenyl, and methylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyridazine intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group is typically introduced through an amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exerts its effects depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-N-phenyl-4-oxo-1,4-dihydropyridazine-3-carboxamide
- 1-(4-Methoxyphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Comparison: Compared to similar compounds, 1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may exhibit unique properties due to the specific positioning of the methyl group on the phenyl ring. This can influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-13-4-3-5-14(12-13)20-19(24)18-17(23)10-11-22(21-18)15-6-8-16(25-2)9-7-15/h3-12H,1-2H3,(H,20,24) |
InChI Key |
CLOITCPRVPWSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine](/img/structure/B11382486.png)

![5-Butyl-7-methyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11382498.png)
![6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382506.png)
![3-(2-methylphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11382507.png)
![N-(1,3-benzothiazol-2-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11382509.png)
![2-ethyl-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11382521.png)
![8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11382528.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11382535.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11382558.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11382559.png)
![3-(4-Chlorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea](/img/structure/B11382574.png)

![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B11382586.png)
